Erythro-canabisine H
Overview
Description
Erythro-canabisine H is a lignanamide, a type of phenolic compound, isolated from the bark of the kenaf plant (Hibiscus cannabinus). This compound, along with grossamide K, was identified through spectroscopic methods including two-dimensional nuclear magnetic resonance techniques . Kenaf is an annual herbaceous plant known for its traditional medicinal uses and its application in the pulp and paper industry .
Mechanism of Action
Target of Action
Erythro-canabisine H, also known as Cannabisin H, is a lignanamide
Mode of Action
The exact mode of action of this compound is currently unknown. Lignanamides are generally known to interact with their targets in a way that modulates the target’s function, leading to various physiological effects .
Biochemical Pathways
This compound is a part of the phenylpropanoids (C6-C3) and lignans biosynthetic pathway . Phenylpropanoids are a large family of plant secondary metabolites derived from phenylalanine and tyrosine. They play key roles in plant growth, development, and defense .
Pharmacokinetics
The pharmacokinetics of drugs can be improved by leveraging many inherent functions of cells .
Result of Action
Lignanamides are generally known to have various physiological effects, depending on their specific targets and the nature of their interactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: Erythro-canabisine H is typically isolated from natural sources rather than synthesized in a laboratory setting. The bark of Hibiscus cannabinus is finely ground and extracted with light petroleum and acetone. The acetone extract is then partitioned with dichloromethane, chloroform, and acetone, resulting in three fractions. These fractions undergo column and preparative thin-layer chromatography to isolate this compound .
Industrial Production Methods: Currently, there are no large-scale industrial production methods for this compound. Its extraction is primarily conducted in research settings for scientific studies.
Chemical Reactions Analysis
Types of Reactions: Erythro-canabisine H, being a phenolic compound, can undergo various chemical reactions including:
Oxidation: Phenolic compounds are prone to oxidation, forming quinones.
Reduction: Reduction reactions can convert quinones back to phenols.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic ring of this compound.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions involving halogens or nitrating agents.
Major Products:
Oxidation: Quinones.
Reduction: Phenols.
Substitution: Halogenated or nitrated phenolic compounds.
Scientific Research Applications
Erythro-canabisine H has several scientific research applications:
Chemistry: Used as a model compound to study lignanamides and their chemical properties.
Biology: Investigated for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the context of traditional medicine.
Industry: Studied for its role in the production of natural fibers from kenaf for the pulp and paper industry.
Comparison with Similar Compounds
Grossamide K: Another lignanamide isolated from the same plant, Hibiscus cannabinus.
Naphthol Glucoside: A phenolic compound also found in the bark of kenaf.
Comparison: Erythro-canabisine H is unique due to its specific structural configuration and the presence of a furan ring in its benzodihydrofuran structure. This configuration differentiates it from other lignanamides and phenolic compounds, contributing to its distinct chemical and biological properties .
Properties
IUPAC Name |
(E)-3-[4-[(1S,2S)-1,3-dihydroxy-1-(4-hydroxy-3-methoxyphenyl)propan-2-yl]oxy-3-methoxyphenyl]-N-[2-(4-hydroxyphenyl)ethyl]prop-2-enamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H31NO8/c1-35-24-16-20(7-10-22(24)32)28(34)26(17-30)37-23-11-5-19(15-25(23)36-2)6-12-27(33)29-14-13-18-3-8-21(31)9-4-18/h3-12,15-16,26,28,30-32,34H,13-14,17H2,1-2H3,(H,29,33)/b12-6+/t26-,28-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJAFJMNWVUKNOR-MGBVTPAKSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC(=O)NCCC2=CC=C(C=C2)O)OC(CO)C(C3=CC(=C(C=C3)O)OC)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/C(=O)NCCC2=CC=C(C=C2)O)O[C@@H](CO)[C@H](C3=CC(=C(C=C3)O)OC)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H31NO8 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
509.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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